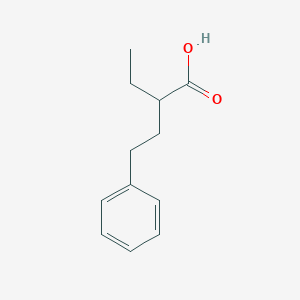

2-ethyl-4-phenylbutanoic acid

Description

The study of organic acids has been a cornerstone of chemical and biological sciences for centuries. Within this vast field, specific subclasses of compounds, such as phenylalkanoic acids, have garnered significant attention for their unique properties and potential applications. 2-Ethyl-4-phenylbutanoic acid serves as a specific example of the structural diversity and complexity that can be achieved within the butanoic acid framework.

The history of organic acids dates back to antiquity, with substances like acetic acid in vinegar and citric acid in fruits being known and utilized long before their chemical structures were understood. nih.gov The 19th century marked a pivotal shift with the industrial production of acetic acid and the systematic synthesis of organic compounds, which dismantled the prevailing vital force theory and laid the groundwork for modern organic chemistry. google.comnih.gov

The significance of substituted carboxylic acids grew substantially with the rise of medicinal chemistry. The carboxylic acid functional group is a key component in the pharmacophore of over 450 marketed drugs, including well-known nonsteroidal anti-inflammatory drugs (NSAIDs). benthamdirect.comnih.gov The development of NSAIDs saw the emergence of the phenylalkanoic acid class, which includes widely used anti-inflammatory agents. google.comualberta.ca This trajectory of drug discovery highlighted the importance of specific substitutions on the alkyl chain and phenyl ring to modulate biological activity and physicochemical properties. google.comnih.govacs.org It is within this context of designing and synthesizing novel, substituted carboxylic acids with potential therapeutic applications that compounds like this compound became subjects of scientific interest.

Butanoic acid (also known as butyric acid) is a four-carbon saturated fatty acid. nih.gov The structure of this compound is derived from this butanoic acid backbone, featuring two key substitutions: an ethyl group at the second carbon (the alpha-carbon) and a phenyl group at the fourth carbon.

A critical structural feature of this compound is the presence of a chiral center at the C2 position. The carbon atom bonded to the carboxyl group, the ethyl group, the hydrogen atom, and the rest of the carbon chain is asymmetric. This asymmetry gives rise to stereoisomerism, meaning the compound can exist as two non-superimposable mirror images known as enantiomers: (R)-2-ethyl-4-phenylbutanoic acid and (S)-2-ethyl-4-phenylbutanoic acid.

The spatial arrangement of the substituents around this chiral center can significantly influence the biological activity of the molecule. This is a common phenomenon in drug discovery, where different enantiomers of a chiral drug can have different potencies and effects. mdpi.com The stereoselective synthesis of specific enantiomers of related compounds, such as (R)-2-hydroxy-4-phenylbutyrate, is an area of active research, underscoring the importance of stereochemistry in this class of molecules. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound (Data for the (2S)-enantiomer)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol nih.gov |

| IUPAC Name | (2S)-2-ethyl-4-phenylbutanoic acid nih.gov |

| Monoisotopic Mass | 192.115029749 Da nih.gov |

| XLogP3 | 2.8 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

Research into phenylbutanoic acid derivatives has been multifaceted, largely driven by their potential as biologically active agents. A significant research trajectory has been in the field of anti-inflammatory and analgesic drugs. google.comnih.gov The phenylalkanoic acid scaffold is a well-established pharmacophore in many NSAIDs. google.com Studies have explored how modifications to the phenyl ring and the alkanoic acid chain impact activity. google.comnih.gov

Another important area of investigation is in the synthesis of chiral intermediates for other complex molecules. For instance, ethyl (R)-2-hydroxy-4-phenylbutyrate, a structurally similar compound, is a key precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. researchgate.netnbinno.com This has spurred research into the stereoselective synthesis of such compounds, employing both chemical and biocatalytic methods to obtain high enantiomeric purity. researchgate.netresearchgate.net

Furthermore, derivatives of butanoic acid have been investigated for a range of other biological activities. For example, some butanoic acid derivatives have been studied for their potential as antiviral and antitumor agents. biointerfaceresearch.com The biological activities of some butanoic acids have been linked to their ability to inhibit enzymes like histone deacetylase. nih.govbiointerfaceresearch.com Research has also been conducted on the synthesis of various butanoic acid derivatives to evaluate their potential as Src kinase inhibitors and for other medicinal applications. ut.ac.irresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMRHYQFTOZULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31161-72-5 | |

| Record name | 2-ethyl-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 4 Phenylbutanoic Acid and Its Analogues

Chemical Synthesis Approaches

The chemical synthesis of 2-ethyl-4-phenylbutanoic acid and its analogues involves a variety of established and innovative methods. These strategies are often tailored to achieve specific stereochemical outcomes and to allow for further molecular modifications.

Traditional Synthetic Pathways for Carboxylic Acids with Complex Side Chains

The synthesis of carboxylic acids with intricate side chains, such as the 2-ethyl-4-phenylbutyl group, has traditionally relied on several robust organic reactions. These methods often involve the construction of the carbon skeleton followed by the introduction or modification of the carboxyl group.

Common strategies include:

Oxidation of Primary Alcohols or Aldehydes: A fundamental method for preparing carboxylic acids involves the oxidation of corresponding primary alcohols or aldehydes. uomustansiriyah.edu.iq This approach is effective if the precursor alcohol or aldehyde with the desired side chain is readily accessible.

Grignard Reagents with Carbon Dioxide: The reaction of a Grignard reagent, formed from an appropriate alkyl halide, with carbon dioxide is a classic method for introducing a carboxylic acid group. uomustansiriyah.edu.iq This is a versatile technique for extending a carbon chain by one carbon while forming the acid functionality.

Hydrolysis of Nitriles (Alkyl Cyanides): Alkyl cyanides, or nitriles, can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. assets-servd.host The nitrile group can be introduced via nucleophilic substitution of a halide with a cyanide ion, providing a two-step sequence to the desired carboxylic acid. assets-servd.host

Malonic Ester Synthesis: This versatile method allows for the synthesis of substituted acetic acids. By alkylating diethyl malonate and subsequently hydrolyzing and decarboxylating the product, a wide variety of carboxylic acids with complex side chains can be prepared.

These traditional pathways provide a solid foundation for the synthesis of complex carboxylic acids, though they may lack stereocontrol in some cases.

Stereoselective Chemical Synthesis Strategies

Achieving a specific stereochemistry at the chiral center, as in (S)-2-ethyl-4-phenylbutanoic acid, is often critical for biological activity. nih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Key strategies include:

Asymmetric Hydrogenation: This technique involves the use of chiral catalysts, often based on transition metals like rhodium or platinum, to hydrogenate a prochiral precursor, such as an α,β-unsaturated carboxylic acid or an α-keto ester. chemicalbook.comcalis.edu.cn For instance, the enantioselective hydrogenation of α-ketoacids using platinum catalysts modified with cinchona alkaloids has been reported. chemicalbook.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.

Kinetic Resolution: This method involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the enantiomers. jiangnan.edu.cnresearchgate.net

These methods are instrumental in accessing enantiomerically pure forms of complex carboxylic acids, which is often a prerequisite for their use in pharmaceutical applications.

Derivatization and Functionalization of the Phenylbutanoic Acid Scaffold

The phenylbutanoic acid scaffold can be chemically modified to create a diverse range of analogues. These modifications can be used to explore structure-activity relationships or to attach the molecule to other chemical entities.

Common derivatization and functionalization reactions include:

Esterification: Carboxylic acids readily react with alcohols under acidic conditions to form esters. wikipedia.org For example, this compound can be converted to its ethyl ester.

Amide Formation: The carboxylic acid can be activated, for example by conversion to an acid chloride, and then reacted with an amine to form an amide. wikipedia.orgub.edu

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. wikipedia.org

Halogenation: The aromatic ring of the phenylbutanoic acid can undergo electrophilic substitution reactions, such as halogenation, to introduce substituents. acs.org

Late-Stage Functionalization: Modern techniques, such as visible-light photocatalysis, enable the direct functionalization of C-H bonds, allowing for the introduction of various functional groups at later stages of the synthesis. acs.orgresearchgate.net

These transformations provide access to a wide array of derivatives, facilitating the fine-tuning of the molecule's properties.

Biocatalytic and Chemoenzymatic Synthesis Routes

Biocatalysis and chemoenzymatic synthesis have emerged as powerful and environmentally friendly alternatives to traditional chemical methods for producing chiral compounds. These approaches utilize enzymes or whole microorganisms to catalyze reactions with high stereoselectivity under mild conditions. jiangnan.edu.cnresearchgate.net

Asymmetric Reduction of Keto-Precursors to Chiral Hydroxy Esters (e.g., Ethyl 2-oxo-4-phenylbutanoate to Ethyl (R)-2-hydroxy-4-phenylbutanoate)

A key biocatalytic strategy for producing chiral building blocks is the asymmetric reduction of a prochiral ketone. researchgate.net A prominent example is the reduction of ethyl 2-oxo-4-phenylbutanoate to yield the chiral alcohol, ethyl (R)-2-hydroxy-4-phenylbutanoate, which is a valuable intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. jiangnan.edu.cnnih.govresearchgate.netresearchgate.netbohrium.commdpi.com

Various microorganisms and isolated enzymes have been employed for this transformation:

Yeast-based systems: Saccharomyces cerevisiae (baker's yeast), Candida krusei, Pichia pastoris, Rhodotorula minuta, and Candida holmii have all been shown to effectively reduce ethyl 2-oxo-4-phenylbutanoate. jiangnan.edu.cnresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov For example, Candida krusei SW2026 has demonstrated excellent catalytic capability, producing the (R)-enantiomer with high enantiomeric excess (ee) and yield. jiangnan.edu.cnresearchgate.net

Bacterial systems: Genetically engineered Escherichia coli strains that overexpress specific reductase enzymes are also widely used. jiangnan.edu.cnnih.gov These systems often co-express a second enzyme, like glucose dehydrogenase, for cofactor regeneration. nih.govbohrium.commdpi.comresearchgate.net

The efficiency of these biocatalytic reductions can be significantly influenced by reaction conditions such as pH, temperature, substrate concentration, and the use of biphasic solvent systems to overcome substrate or product inhibition. jiangnan.edu.cnresearchgate.netoup.com

Enzymatic Catalysis Mechanisms and Enzyme Screening (e.g., Carbonyl Reductases, d-Lactate Dehydrogenase Systems)

The enzymes responsible for the asymmetric reduction of keto-precursors are primarily oxidoreductases, with carbonyl reductases and lactate (B86563) dehydrogenases being key players.

Carbonyl Reductases (KREDs): These enzymes catalyze the reduction of a wide range of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. researchgate.netrsc.orgbohrium.com They typically utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP) as cofactors. researchgate.netacs.org The stereoselectivity of the reduction is determined by the specific enzyme used. rsc.orgbohrium.com

Enzyme screening is a critical step in developing a biocatalytic process. A variety of microorganisms are tested to identify those that produce the desired enantiomer with high selectivity and conversion. jiangnan.edu.cn For the synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, numerous yeast and mold strains have been screened, leading to the identification of several promising candidates. jiangnan.edu.cn

d-Lactate Dehydrogenase (d-LDH) Systems: Lactate dehydrogenases catalyze the interconversion of pyruvate (B1213749) and lactate. cdnsciencepub.comnih.govresearchgate.net While their primary role in vivo is related to lactate metabolism, some LDHs exhibit broader substrate specificity and can be used for the asymmetric reduction of other α-keto acids. cdnsciencepub.comnih.gov d-LDHs specifically produce the d-isomer of hydroxy acids. google.comasm.org These enzymes also rely on NAD(H) or NADP(H) as cofactors. asm.org The use of d-LDH systems offers another avenue for the stereoselective synthesis of chiral α-hydroxy acids and their derivatives. cdnsciencepub.comnih.govgoogle.com

The following table provides a summary of microorganisms and enzymes used in the synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (S)-2-hydroxy-4-phenylbutanoate | >92% | researchgate.net |

| Dekera sp. | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (S)-2-hydroxy-4-phenylbutanoate | >92% | researchgate.net |

| Kluyveromyces marxianus | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 32% | researchgate.net |

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 99.7% | jiangnan.edu.cn |

| Recombinant E. coli (with IolS and GDH) | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | >98.5% | nih.gov |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 95% | nih.govtandfonline.com |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 94% | nih.govtandfonline.com |

| Recombinant E. coli (with CpCR and GDH) | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 99.9% | bohrium.comconsensus.app |

Bioreactor Design and Process Intensification in Microbial Transformations (e.g., Interface Bioreactors)

The design of bioreactors and the intensification of bioprocesses are critical for the efficient microbial transformation of substrates like ethyl 2-oxo-4-phenylbutanoate, a precursor to chiral 2-hydroxy-4-phenylbutanoic acid derivatives. jiangnan.edu.cnnih.gov Process intensification aims to create smaller, cleaner, and more energy-efficient technologies. dtu.dk In the context of biocatalysis, this involves strategies to enhance productivity, such as using immobilized enzymes in continuous flow reactors, which can be more productive and sustainable than traditional batch reactors. sci-hub.se

The use of biphasic systems, where an organic solvent is present, can also significantly improve reaction outcomes. In the synthesis of (R)-HPBE using Candida krusei SW2026, a biphasic system with dibutyl phthalate (B1215562) as the organic solvent nearly doubled the yield to 82.0% in 16 hours, compared to 46.3% in an aqueous medium. jiangnan.edu.cn Furthermore, the enantiomeric purity of the product was enhanced by almost 10% in the presence of the organic solvent. jiangnan.edu.cn

Process intensification can also be achieved by pressurizing the bioreactor. This is particularly useful for reactions that require a gaseous reactant like oxygen. A pressurized flow reactor can increase the concentration of dissolved oxygen, thereby overcoming kinetic limitations and enhancing the specific activity of the enzyme and the space-time yield. nih.gov

Table 1: Performance of Different Bioreactor Setups in Microbial Transformations

| Biocatalyst | Substrate | Bioreactor Type/System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | Pad-packed interface bioreactor | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-EHPB) | 58% | 90% | nih.gov |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | Not specified | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-EHPB) | Not specified | 95% | nih.gov |

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutanoate (OPBE) | Aqueous/dibutyl phthalate biphasic system | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | 82.0% | ~97% | jiangnan.edu.cn |

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutanoate (OPBE) | Aqueous system | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | 46.3% | ~87% | jiangnan.edu.cn |

Coenzyme Regeneration and Metabolic Engineering for Enhanced Productivity

Many enzymatic reactions crucial for producing chiral compounds, such as the reduction of keto-esters to hydroxy-esters, are dependent on coenzymes like NAD(P)H. illinois.edunih.gov These coenzymes are expensive, making their stoichiometric use in large-scale industrial processes economically unfeasible. illinois.eduacs.org Therefore, efficient in-situ regeneration of the coenzyme is essential for a cost-effective and sustainable biocatalytic process. nih.gov

One common strategy for coenzyme regeneration is to couple the primary reaction with a secondary, sacrificial reaction catalyzed by another enzyme. illinois.edu For example, the regeneration of NADH can be achieved using formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide. illinois.eduacs.org Similarly, glucose dehydrogenase (GDH) can be used to regenerate NADPH by oxidizing glucose. bohrium.comnih.gov

Metabolic engineering of the microbial host offers a powerful approach to create self-sufficient whole-cell biocatalysts with integrated coenzyme regeneration systems. bohrium.comnih.gov This involves genetically modifying the microorganism to enhance the desired metabolic pathways and redirect cellular resources towards the production of the target molecule and the regeneration of necessary coenzymes. nih.gov

A notable example is the production of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE). Researchers have developed recombinant E. coli strains that co-express a carbonyl reductase (for the reduction of the keto-ester) and a dehydrogenase (for coenzyme regeneration). bohrium.com In one study, a carbonyl reductase (CpCR) was coupled with a glucose dehydrogenase (GDH) to create an in-situ NADPH regeneration system. bohrium.comnih.gov By fusing the CpCR to the C-terminus of GDH, the catalytic activity was significantly enhanced. bohrium.com This engineered strain achieved a 98.3% conversion of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE with an enantiomeric excess of 99.9%. bohrium.com High-density fermentation of this strain further boosted the enzyme activity to 1960 U/mL. bohrium.com

Further process optimization, such as implementing a substrate feeding strategy, can enable the continuous processing of high concentrations of the substrate. bohrium.comnih.gov Using this approach, the engineered E. coli strain was able to efficiently convert a final OPBE concentration of 920 mM, producing 912 mM of (R)-HPBE. bohrium.com

Table 2: Coenzyme Regeneration Systems for Chiral Synthesis

| Primary Enzyme | Coenzyme | Regeneration Enzyme | Sacrificial Substrate | Product of Interest | Host Organism | Reference |

| Carbonyl Reductase (CpCR) | NADPH | Glucose Dehydrogenase (GDH) | Glucose | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) | Recombinant E. coli | bohrium.comnih.gov |

| Leucine Dehydrogenase (LeuDH) | NADH | Formate Dehydrogenase (FDH) | Formate | L-tert-leucine | Not specified | acs.org |

| D-Lactate Dehydrogenase (D-LDH) | NAD+ | Formate Dehydrogenase (FDH) | Formate | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | Not specified | researchgate.net |

Enzymatic Resolution of Racemic this compound and its Esters

Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. scientific.netresearchgate.net This technique relies on the stereoselectivity of enzymes, which preferentially catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. researchgate.netcalis.edu.cn Lipases are a common class of enzymes used for the resolution of racemic esters through hydrolysis or transesterification. researchgate.netscientific.net

The resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate ((R,S)-EHPB) has been extensively studied. researchgate.netscientific.netresearchgate.net In one approach, Lipase (B570770) AK was used for the esterification of racemic 2-hydroxy-4-phenylbutyrate in the presence of an acyl donor. scientific.netresearchgate.net Under optimal conditions (0.074 mol/L substrate, 20 mg lipase AK in 2.0 ml of ethenyl ethanoate at 30°C), the (R)-enantiomer of the ester was obtained with an enantiomeric excess of up to 99%. scientific.netresearchgate.net The kinetics of this resolution were found to follow a double substrate ping-pong mechanism. scientific.netresearchgate.net

Alternatively, enantioselective hydrolysis of the racemic ester can be employed. researchgate.netresearchgate.net Lipase PS from Pseudomonas cepacia has been identified as an effective biocatalyst for the hydrolysis of (S)-EHPB, leaving behind the desired (R)-EHPB. researchgate.net The enantiomeric ratio (E value), a measure of the enzyme's selectivity, was found to be 22 for this reaction. researchgate.net

The choice of solvent and acyl donor can significantly impact the efficiency and selectivity of the resolution. researchgate.net For instance, in the transesterification of (R,S)-EHPB using Lipase PS in isooctane, the addition of vinyl acetate (B1210297) as the acyl donor suppressed the competing hydrolysis side-reaction, leading to a much higher apparent E value of over 100. researchgate.net Vinyl laurate was also identified as a superior acyl donor, considering the ease of product separation in downstream processing. researchgate.net

A chemo-enzymatic approach has also been developed, which combines chemical synthesis with enzymatic resolution. calis.edu.cn In this method, a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone was synthesized and then subjected to hydrolysis by a highly efficient Fusarium lactonase. calis.edu.cn This enzyme selectively hydrolyzed the (2R,4S)- and (2R,4R)-lactones, which could then be separated from the unreacted (S)-lactones and subsequently converted to the desired optically pure (R)-2-hydroxy-4-phenylbutyric acid. calis.edu.cn

Table 3: Enzymatic Resolution of Racemic 2-Hydroxy-4-phenylbutyrate and its Derivatives

| Racemic Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Ethyl 2-hydroxy-4-phenylbutyrate ((R,S)-EHPB) | Lipase AK | Esterification | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | up to 99% | scientific.netresearchgate.net |

| Ethyl 2-hydroxy-4-phenylbutyrate ((R,S)-EHPB) | Lipase PS | Hydrolysis | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | Not specified (E value = 22) | researchgate.net |

| Ethyl 2-hydroxy-4-phenylbutyrate ((R,S)-EHPB) | Lipase PS | Transesterification (with vinyl acetate) | (S)-Acetoxy ester / (R)-EHPB | Not specified (E value > 100) | researchgate.net |

| cis-/trans-2-Hydroxy-4-phenyl-4-butyrolactone | Fusarium lactonase | Hydrolysis | (R)-2-Hydroxy-4-phenylbutyric acid | 98% | calis.edu.cn |

Biosynthetic Pathways and Microorganism Strain Development

The development of efficient microbial strains for the production of chiral compounds like (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) is a cornerstone of industrial biotechnology. jiangnan.edu.cngoogle.com This involves screening for naturally occurring microorganisms with the desired enzymatic activities, as well as the genetic engineering of strains to enhance productivity and selectivity. google.comnih.gov

A variety of microorganisms, including yeasts and bacteria, have been screened for their ability to asymmetrically reduce ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE. jiangnan.edu.cnresearchgate.net For instance, Candida krusei SW2026 was identified as a highly effective biocatalyst, producing (R)-HPBE with an enantiomeric excess of 99.7% and a yield of 95.1% under optimized conditions. jiangnan.edu.cnresearchgate.net Other microorganisms like Rhodotorula minuta and Candida holmii have also shown high enantioselectivity for the (R)-enantiomer. nih.gov Conversely, some strains, such as Saccharomyces cerevisiae, predominantly produce the (S)-enantiomer. researchgate.net

Genetic engineering provides a more targeted approach to strain development. google.com By introducing heterologous genes encoding specific enzymes into a host organism like E. coli, which is well-characterized and easy to manipulate, new metabolic pathways can be created. google.com This approach has been used to produce various chiral compounds. google.comnih.gov

For the synthesis of (R)-HPBE, recombinant E. coli strains have been constructed to overexpress carbonyl reductases that exhibit high stereoselectivity for the reduction of OPBE. bohrium.com The selection and engineering of these reductases are crucial. For example, a carbonyl reductase from Candida parapsilosis ATCC 7330 was cloned and expressed in E. coli to create a series of recombinant strains for (R)-HPBE production. researchgate.net

Knocking out competing pathways: Deleting genes for enzymes that catalyze side reactions can increase the flux towards the desired product. nih.gov

Overexpressing key enzymes: Increasing the expression levels of the rate-limiting enzymes in the biosynthetic pathway can enhance productivity. nih.gov

Improving cofactor regeneration: As discussed previously, engineering the cell to efficiently regenerate coenzymes is critical for many redox reactions. bohrium.comnih.govnih.gov

The development of robust and stable expression systems is also important for industrial applications. Creating recombinant strains with the desired genes integrated into the chromosome can lead to more stable production compared to plasmid-based expression systems. nih.gov

Table 4: Microorganisms and Engineered Strains for Chiral Synthesis

| Microorganism/Strain | Target Reaction | Product | Enantiomeric Excess (ee) | Key Features | Reference |

| Candida krusei SW2026 | Asymmetric reduction of OPBE | (R)-HPBE | 99.7% | Naturally occurring strain with high selectivity | jiangnan.edu.cnresearchgate.net |

| Candida holmii KPY 12402 | Asymmetric reduction of EOPB | (R)-EHPB | 94% | Used in an interface bioreactor | nih.gov |

| Rhodotorula minuta IFO 0920 | Asymmetric reduction of EOPB | (R)-EHPB | 95% | Naturally occurring strain with high selectivity | nih.gov |

| Recombinant E. coli BL21-pETDuet-1-GDH-L-CpCR | Asymmetric reduction of OPBE | (R)-HPBE | 99.9% | Engineered with a fused carbonyl reductase and glucose dehydrogenase for NADPH regeneration | bohrium.com |

| Saccharomyces cerevisiae | Asymmetric reduction of OPBE | (S)-HPBE | >92% | Produces the opposite enantiomer | researchgate.net |

Advanced Catalytic Studies for Selective Conversions

Homogeneous Catalysis for Chiral Induction in Phenylbutanoic Acid Derivatives (e.g., Rh-diphosphine catalysts)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. Rhodium complexes featuring chiral diphosphine ligands are particularly effective for the asymmetric hydrogenation of prochiral olefins, a key step in establishing the stereocenters found in phenylbutanoic acid derivatives. pitt.eduacs.org

The success of these catalysts hinges on the design of the chiral ligand, which creates an asymmetric environment around the metal center. Ligands such as DIPAMP, DuPHOS, and various P-chirogenic bisphosphines (BisP*) have been developed to achieve high enantioselectivities. pitt.edunih.govacs.org The catalyst and substrate form diastereomeric adducts, and while one adduct may be more stable (the "lock-and-key" model), the final product's stereochemistry is often determined by the faster reaction rate of the less stable, minor diastereomer (the "anti-lock-and-key" model). pitt.eduacs.org

In the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, which are precursors to chiral alkyl-substituted acids, rhodium catalysts with ligands like BINAP and its derivatives have shown considerable success. wiley-vch.deacs.org The choice of ligand is critical, as its electronic and steric properties can be fine-tuned to maximize the enantiomeric excess (ee) for a specific substrate. For instance, unsymmetrical bisphosphine ligands allow for precise tuning by altering substituents on the two different phosphorus atoms, which can lead to very high enantioselectivity through repulsive interactions between the ligand and the substrate's functional groups. nih.gov Iridium complexes with chiral spiro-phosphine-oxazoline ligands have also emerged as highly efficient catalysts for the hydrogenation of various unsaturated carboxylic acids. acs.org

Table 1: Performance of Rh-Diphosphine Catalysts in Asymmetric Hydrogenation of Prochiral Olefins This table presents representative data for substrates structurally related to precursors of 2-ethyl-4-phenylbutanoic acid.

| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| [Rh(DIPAMP)]+ | Methyl-(Z)-α-acetamidocinnamate | N-acetyl-(R)-phenylalanine methyl ester | >95% (R) | pitt.edu |

| [Rh((R,R)-Me-DuPHOS)]+ | α-Formamidoacrylonitrile | (R)-α-Formamido-propionitrile | 99.9% (R) (calculated) | acs.org |

| Rh-Unsymmetrical BisP* | Dehydro-α-amino acid derivatives | Chiral α-amino acid derivatives | >99% | nih.gov |

| Rh-(S)-DTBM-Segphos | (Z)-α,β-Disubstituted boronate ester | Chiral boronate ester | up to 98% | nih.gov |

Heterogeneous Catalysis in Functionalization and Reduction Reactions (e.g., Pt/Al2O3-cinchona catalysts, Pd-C)

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their stability and ease of separation from the reaction mixture. masterorganicchemistry.comwikipedia.org

Pt/Al2O3-Cinchona Catalysts: For the enantioselective synthesis of chiral α-hydroxy acids, which can be derivatives of phenylbutanoic acid, the hydrogenation of α-ketoesters is a key reaction. The platinum-cinchona alkaloid system is a well-established heterogeneous catalyst for this transformation. nih.govacs.orgcore.ac.uk In this system, a platinum catalyst, typically supported on alumina (B75360) (Al2O3), is modified with a chiral cinchona alkaloid, such as cinchonidine (B190817) or its derivatives. taylorfrancis.comyoutube.com This modifier adsorbs onto the platinum surface and creates a chiral environment. The reaction mechanism is understood to involve a direct interaction, often a hydrogen bond, between the modifier and the ketoester substrate. core.ac.uk This interaction favors the adsorption of the substrate on one of its two enantiofaces, leading to the preferential formation of one enantiomer of the resulting α-hydroxyester. acs.orgcore.ac.uk A significant finding is that the cinchona modifier not only induces chirality but also accelerates the reaction rate, a phenomenon known as ligand acceleration. acs.orgcapes.gov.br

Palladium on Carbon (Pd/C): Palladium supported on activated carbon (Pd/C) is a versatile and highly common catalyst for hydrogenation reactions, particularly the reduction of carbon-carbon double and triple bonds to form saturated alkanes. wikipedia.orgcommonorganicchemistry.comresearchgate.net In the synthesis of this compound, Pd/C would be instrumental in reducing an unsaturated precursor, such as 2-ethylidene-4-phenylbutanoic acid, to the final saturated compound. The reaction is typically carried out under an atmosphere of hydrogen gas (H2). jove.comyoutube.com The process is generally chemoselective, reducing alkenes and alkynes without affecting other functional groups like aromatic rings or carboxylic acids under standard conditions. masterorganicchemistry.comresearchgate.net

Table 2: Common Heterogeneous Catalysts and Their Applications

| Catalyst System | Reaction Type | Substrate Type | Product Type | Key Features | Reference |

| Pt/Al2O3-Cinchona | Enantioselective Hydrogenation | α-Ketoesters | Chiral α-Hydroxyesters | Induces high ee; Ligand acceleration | nih.govacs.org |

| Pd/C | Hydrogenation (Reduction) | Alkenes, Alkynes | Alkanes | High activity; Good chemoselectivity; Industrially robust | masterorganicchemistry.comwikipedia.org |

| Pd/C | Hydrogenolysis | Benzyl ethers, N-Cbz groups | Alcohols, Amines | Useful for deprotection strategies | wikipedia.org |

Enzyme Engineering and Directed Evolution for Tailored Biocatalysts

Biocatalysis, the use of natural or engineered enzymes to catalyze chemical reactions, offers exceptional selectivity and efficiency under mild, environmentally friendly conditions. For the synthesis of chiral molecules like derivatives of this compound, enzymes provide a powerful tool. A key precursor, ethyl (R)-2-hydroxy-4-phenylbutyrate, is a vital intermediate for producing angiotensin-converting enzyme (ACE) inhibitors.

The production of this chiral hydroxy ester can be achieved through the highly selective asymmetric reduction of a prochiral ketone, ethyl 2-oxo-4-phenylbutanoate. While naturally occurring enzymes can perform this reaction, their performance is often not optimal for industrial applications. This is where enzyme engineering and directed evolution become crucial. nih.gov

Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties, such as higher activity, enhanced stability, or the desired stereoselectivity. nih.govacs.org This iterative process of mutation and selection can be used to tailor a biocatalyst for a specific industrial process. For example, researchers have successfully used directed evolution to improve the performance of carbonyl reductase enzymes for the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, achieving high conversions and excellent enantioselectivity.

Mechanistic Investigations of Catalytic Cycles and Transition States

Understanding the detailed mechanism of a catalytic reaction is fundamental to optimizing its performance and designing new, more effective catalysts.

Homogeneous Rh-diphosphine Catalysis: The mechanism for asymmetric hydrogenation with Rh-diphosphine catalysts, such as [Rh(DIPHOS)]+, has been studied extensively. The catalytic cycle begins with the coordination of the olefinic substrate to the rhodium complex, forming two diastereomeric catalyst-substrate adducts. pitt.edu For substrates like (Z)-α-acylaminoacrylic acids, these adducts are stable enough to be observed spectroscopically. The key to enantioselectivity lies in the subsequent steps. Although one diastereomer (the major adduct) is often more stable and present in higher concentration, the other (the minor adduct) reacts much faster with hydrogen. This higher reactivity of the minor intermediate dictates the stereochemical outcome of the final product, a concept known as the "anti-lock-and-key" mechanism. pitt.eduacs.org Computational studies have helped to map the potential energy surfaces of these reactions, confirming that the transition state leading from the minor adduct has a lower free energy barrier. acs.org

Heterogeneous Pt/Al2O3-cinchona Catalysis: The mechanism of enantioselection in the Pt-cinchona system is based on the interaction between the chiral modifier (cinchona alkaloid) and the reactant on the catalyst surface. nih.govacs.org The most accepted model proposes a 1:1 interaction where the quinuclidine (B89598) nitrogen of the alkaloid forms a hydrogen bond with the carbonyl group of the α-ketoester substrate. core.ac.uk This interaction creates a defined orientation for the substrate on the platinum surface, exposing one of its faces to hydrogenation and thus yielding one enantiomer in excess. The modifier effectively acts as a chiral docking site on the heterogeneous surface. acs.org

Heterogeneous Pd/C Catalysis: The catalytic cycle for hydrogenation on a palladium surface is generally described by the Horiuti-Polanyi mechanism. The process involves several key steps:

Oxidative Addition: Molecular hydrogen (H2) adsorbs onto the palladium surface and dissociates into hydrogen atoms (hydrides) bound to the metal. masterorganicchemistry.com

Coordination: The alkene substrate coordinates to the palladium surface via its π-bond. masterorganicchemistry.comjove.com

Migratory Insertion: One of the surface-bound hydrogen atoms is transferred to one of the carbons of the double bond, forming a C-H bond and a C-Pd bond. masterorganicchemistry.com

Reductive Elimination: A second hydrogen atom is transferred to the other carbon, forming the second C-H bond and releasing the now-saturated alkane product from the surface. This step regenerates the active site on the palladium catalyst, allowing it to re-enter the catalytic cycle. masterorganicchemistry.com

This mechanism explains the common observation of syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comyoutube.com

Structure Activity Relationships and Molecular Design of Phenylbutanoic Acid Scaffolds

Elucidation of Stereochemical Influence on Molecular Recognition and Interactions

The presence of a chiral center at the second carbon of 2-ethyl-4-phenylbutanoic acid, where the ethyl group is attached, gives rise to two enantiomers: (S)-2-ethyl-4-phenylbutanoic acid and (R)-2-ethyl-4-phenylbutanoic acid. This seemingly subtle difference in the spatial arrangement of atoms has profound implications for how the molecule interacts with other chiral entities, such as biological receptors and enzymes. The principle of chiral recognition dictates that enantiomers can exhibit significantly different biological activities, a cornerstone of modern pharmacology and chemical biology.

While direct and extensive research specifically detailing the stereochemical influence of this compound on molecular recognition is not broadly available in public literature, the principles can be inferred from studies on structurally similar compounds. For instance, the enzymatic reduction of the related compound, ethyl 2-oxo-4-phenylbutanoate, to form ethyl (R)-2-hydroxy-4-phenylbutanoate is a well-documented example of stereoselectivity. wikipedia.org This process, often catalyzed by reductases, demonstrates that biological systems can distinguish between prochiral faces of a molecule to produce a specific enantiomer, highlighting the stereo-specific nature of enzyme-substrate interactions.

The differential binding of enantiomers can be quantified through various analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method used to separate and quantify the enantiomers of chiral compounds. sielc.com By employing a chiral stationary phase, which itself is enantiomerically pure, the two enantiomers of a racemic mixture will have different affinities for the column, leading to different retention times and thus their separation. This technique is fundamental in determining the enantiomeric purity of a sample and is a prerequisite for studying the distinct properties of each enantiomer.

The underlying mechanism of chiral recognition often involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector (e.g., a cyclodextrin (B1172386) or a protein). These complexes have different association constants, leading to the observed separation. The stability of these complexes is governed by a combination of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and steric hindrance. In the case of this compound, the phenyl ring, the carboxylic acid group, and the ethyl group at the chiral center would all play a role in the three-point interaction model often invoked to explain chiral recognition.

Design Principles for Novel Analogues with Targeted Chemical Reactivity

The design of novel analogues of this compound with targeted chemical reactivity is guided by the principles of structure-activity relationships (SAR). uc.pt SAR studies aim to identify which parts of a molecule, known as pharmacophores or toxophores, are responsible for its biological or chemical effects. By systematically modifying the structure of a lead compound like this compound, researchers can enhance its desired properties while minimizing undesirable ones.

The rational design of enzyme inhibitors, for example, often starts with a known substrate or a compound that binds to the enzyme's active site. slideshare.net For a hypothetical enzyme that processes this compound, analogues could be designed to be competitive inhibitors by mimicking the substrate's binding mode. This might involve altering the length of the alkyl chain, substituting the phenyl ring with other aromatic or heterocyclic systems, or modifying the carboxylic acid group to a bioisostere that can still interact with the active site but is not susceptible to the enzymatic reaction. nih.gov

Key structural features of the this compound scaffold that can be systematically modified include:

The Carboxylic Acid Group: This group is a key interaction point, capable of forming hydrogen bonds and ionic interactions. It can be esterified to create prodrugs or amidated to alter solubility and binding characteristics.

The Phenyl Ring: The aromatic ring provides a hydrophobic surface for interaction and can be substituted with various functional groups (e.g., hydroxyl, halo, nitro) to modulate electronic properties, lipophilicity, and steric bulk. nih.gov These changes can fine-tune the binding affinity and selectivity for a target.

The Ethyl Group at the Chiral Center: The size and nature of this alkyl group can influence the steric fit within a binding pocket. Replacing it with other groups can probe the spatial constraints of the target.

The Alkyl Chain: The length and flexibility of the butanoic acid chain can be altered to optimize the distance between the key interacting groups (the carboxylic acid and the phenyl ring) for optimal binding.

A summary of potential modifications and their intended effects is presented in the table below.

| Molecular Scaffold Modification | Potential Impact on Chemical Reactivity and Interactions |

| Carboxylic Acid | Esterification, Amidation, Bioisosteric Replacement (e.g., tetrazole) |

| Phenyl Ring | Substitution with electron-withdrawing or -donating groups, Replacement with other aromatic/heterocyclic rings |

| Ethyl Group | Variation of alkyl chain length (e.g., methyl, propyl), Introduction of branching |

| Butanoic Chain | Shortening or lengthening the chain, Introducing rigidity (e.g., double bonds) |

The design process is often aided by computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, which can predict the binding affinity and potential activity of designed analogues before their synthesis. nih.gov

Exploration of Structural Motifs for Material Science Applications (non-clinical)

While the primary research focus for many phenylbutanoic acid derivatives has been in the biomedical field, their inherent structural motifs hold potential for non-clinical material science applications. The combination of a rigid aromatic ring and a flexible alkyl chain terminating in a reactive carboxylic acid group makes the phenylbutanoic acid scaffold a versatile building block for various materials.

Polymers and Plasticizers:

Phenylalkanoic acids and their esters can be incorporated into polymers. wikipedia.org The carboxylic acid group can be used for polymerization reactions, such as condensation polymerization, to form polyesters or polyamides. The phenyl ring can contribute to the thermal stability and mechanical properties of the resulting polymer. Furthermore, esters of phenylalkanoic acids could potentially be used as plasticizers. Plasticizers are additives that increase the flexibility and durability of polymers. etsu.edu The balance of the rigid phenyl group and the flexible alkyl chain in esters of this compound could modulate the glass transition temperature and mechanical properties of polymer blends. In some cases, such additives can also act as compatibilizers, improving the miscibility of otherwise immiscible polymers. kpi.uanih.gov

Liquid Crystals:

The molecular shape of this compound derivatives, particularly their elongated structure, suggests potential applications in the field of liquid crystals. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. york.ac.uk Molecules that exhibit liquid crystalline phases (mesogens) often have a rigid core (like the phenyl ring) and flexible terminal chains (like the alkyl chain). By modifying the structure, for instance by forming esters with long-chain alcohols or by introducing other mesogenic groups, it might be possible to design derivatives of this compound that exhibit nematic or smectic liquid crystal phases. nih.govmdpi.com

Photoactive Materials:

The phenyl group within the this compound structure can be functionalized to create photoactive materials. By introducing chromophores or photosensitive groups onto the phenyl ring, it is possible to synthesize polymers or self-assembled structures that respond to light. nih.gov Such materials could have applications in areas like photo-patterning, optical data storage, or as components in dye-sensitized solar cells. dongguk.edu For example, the carboxylic acid group could serve as an anchor to attach the molecule to a semiconductor surface in a solar cell.

The table below summarizes potential non-clinical material science applications for the phenylbutanoic acid scaffold.

| Material Application | Relevant Structural Motif | Potential Function |

| Polymers | Carboxylic acid, Phenyl ring | Monomer for polyesters/polyamides, Enhances thermal stability |

| Plasticizers | Ester derivatives | Increases flexibility of polymers |

| Compatibilizers | Amphiphilic nature | Improves miscibility of polymer blends |

| Liquid Crystals | Rigid phenyl core, Flexible alkyl chain | Formation of mesophases |

| Photoactive Materials | Functionalized phenyl ring | Light absorption and energy transfer |

Further research is needed to explore and realize the full potential of the this compound scaffold in these and other areas of material science.

Theoretical and Computational Chemistry Applied to 2 Ethyl 4 Phenylbutanoic Acid Systems

Quantum Chemical Investigations of Electronic Structure and Energetics (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure and energetics of molecular systems. It offers a balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of phenylbutanoic acid derivatives. Such studies can elucidate geometric parameters, vibrational frequencies, and the energies of different molecular states. biointerfaceresearch.comnih.gov

While specific conformational analyses for 2-ethyl-4-phenylbutanoic acid are not extensively documented in the literature, studies on analogous systems provide a framework for understanding its likely behavior. Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule (conformers) and determining their relative stabilities. For flexible molecules, this is crucial as the observed properties are often a population-weighted average of multiple conformers. nih.govnih.gov DFT calculations are a primary tool for mapping the potential energy surface and locating energy minima corresponding to stable conformers. nih.govchemrxiv.org

For related systems like 2,4-dioxo-4-phenylbutanoic acid (DPBA), computational studies have focused on the complex issue of tautomerism, where the molecule exists as an equilibrium mixture of different structural isomers (tautomers), in this case, keto and enol forms. physchemres.orgherts.ac.ukresearchgate.net Research has shown that for DPBA, enolic tautomers are generally more stable than the diketo form in both the gas phase and in solution. physchemres.org The relative stability is influenced by factors like intramolecular hydrogen bonding and the orientation of double bonds. physchemres.org Quantum chemical calculations, combined with experimental data from techniques like NMR spectroscopy, have been essential in exploring these tautomeric preferences, which are highly dependent on the solvent and pH. herts.ac.ukresearchgate.net For instance, at low pH, the most abundant form of 4-phenyl-2,4-dioxobutanoic acid is an enol tautomer. researchgate.net

These findings suggest that a computational study of this compound would similarly need to consider its various rotational conformers to accurately predict its properties.

The structure, stability, and reactivity of molecules are significantly influenced by non-covalent interactions (NCIs) and intramolecular bonding. Quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these subtle but critical interactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis investigates the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing electronic interactions. biointerfaceresearch.comresearchgate.netuba.ar For instance, an NBO analysis of a hydrogen bond reveals the interaction between a lone pair (n) of the acceptor atom and the antibonding orbital (σ) of the donor X-H bond (n→σ). nih.gov The energy of this interaction, E(2), quantifies the strength of the hydrogen bond. nih.gov In substituted amino-alcohols, NBO analysis has been used to show how substituting with electronegative atoms can alter the strength of intramolecular hydrogen bonds by changing the donor and acceptor properties of the involved groups. mdpi.com For a molecule like this compound, NBO analysis could characterize potential weak intramolecular hydrogen contacts, such as between the carboxylic acid group and the phenyl ring, and other hyperconjugative interactions that contribute to its conformational preference and stability.

Atoms in Molecules (AIM) Theory analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.net This method identifies bond critical points (BCPs) and characterizes the nature of the interaction based on the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points. researchgate.net For hydrogen bonds, specific AIM criteria can help quantify their strength and nature (e.g., electrostatic vs. covalent character). mdpi.com In dicarboxylic acids, AIM has been used alongside other methods to estimate the strength of intramolecular hydrogen bonds. nih.gov

| Method | Primary Output | Application Example | Reference |

|---|---|---|---|

| Natural Bond Orbital (NBO) | Donor-acceptor interaction energies (E(2)), orbital occupancies, hybridizations. | Quantifying stabilization from hyperconjugation and hydrogen bonds in butanoic acid derivatives. | biointerfaceresearch.comresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs). | Characterizing the nature and strength of non-covalent interactions like hydrogen bonds in amino-alcohols. | researchgate.netmdpi.com |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy and spatial distribution of the HOMO and LUMO can be readily calculated using DFT. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com For carboxylic acids, the reactivity is largely governed by the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen. FMO analysis can quantify these characteristics. For example, in a study on the electrohydrogenation of unsaturated carboxylic acids, computed Fukui indices (a reactivity descriptor derived from FMO theory) successfully predicted the reaction selectivity, which was not captured by simple thermodynamic calculations. rsc.org The Fukui function identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack. rsc.org

For this compound, a FMO analysis would likely show the HOMO localized on the carboxylic oxygen atoms and the phenyl ring, while the LUMO would be centered on the antibonding π* orbital of the carbonyl group, indicating its susceptibility to nucleophilic attack at the carbonyl carbon.

| Descriptor | Definition | Chemical Significance | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). Higher energy correlates with greater reactivity. | pku.edu.cn |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). Lower energy correlates with greater reactivity. | pku.edu.cn |

| HOMO-LUMO Gap | Energy difference between the LUMO and HOMO. | Indicator of kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. | biointerfaceresearch.com |

| Fukui Function | Describes the change in electron density when an electron is added or removed. | Identifies the most reactive sites (electrophilic/nucleophilic) within a molecule. | rsc.org |

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions in Solution

While quantum chemistry excels at describing the properties of single molecules or small clusters, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the explicit movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound in solution, MD simulations could provide insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange around the solute, particularly around the polar carboxylic acid head and the nonpolar phenyl and alkyl tail.

Conformational Dynamics: The transitions between different conformers in solution and their relative populations, which can differ significantly from the gas phase. nih.gov

Hydrogen Bonding Dynamics: The formation and breaking of intermolecular hydrogen bonds between the carboxylic acid group and solvent molecules, or between two solute molecules to form dimers. quora.com

In a study of dicarboxylic acids, a Polarized Continuum Model (PCM), which approximates the solvent as a continuous medium, showed that the presence of a solvent affects the stability and energy ordering of conformers. nih.gov For more detailed analysis, explicit MD simulations are necessary. For example, MD simulations have been used to validate protein-ligand docking results, ensuring the stability of the predicted binding poses over time. nih.gov

In Silico Prediction of Reaction Pathways and Catalytic Selectivity

Computational chemistry is increasingly used to predict the most likely pathways for chemical reactions, helping to understand reaction mechanisms and predict product distributions. This can be done by mapping the potential energy surface to locate transition states—the energy maxima along the reaction coordinate. The height of the energy barrier (activation energy) determines the reaction rate.

For a molecule like this compound, in silico methods could be used to explore various reactions, such as its esterification or amidation. researchgate.net For instance, computational tools can predict the sites of metabolism for a given compound when acted upon by enzymes. mdpi.com While some approaches rely on complex quantum chemistry, others use ligand-based models that compare the query molecule to known enzyme substrates. nih.gov Studies on enzyme-catalyzed reactions have used molecular docking and MD simulations to predict the preferred substrates and reaction mechanisms, which can guide experimental work and help fill gaps in known metabolic pathways. nih.gov This predictive power is valuable in fields ranging from drug development to metabolic engineering. researchgate.net

Machine Learning Approaches in Predicting Chemical Properties and Reaction Outcomes

Machine learning (ML) is revolutionizing computational chemistry by enabling the rapid prediction of molecular properties and reaction outcomes without the need for expensive quantum mechanical calculations for every new molecule. research.googlenih.gov These models are trained on large datasets of molecules with known properties, which are often generated by DFT calculations. chemrxiv.org

Once trained, ML models can predict properties for new molecules almost instantaneously. chemrxiv.org Applications relevant to this compound include:

Property Prediction: ML models, particularly graph neural networks, can predict a wide range of properties, from physicochemical parameters like pKa to quantum-chemical descriptors like HOMO/LUMO energies. chemrxiv.orggu.se Deep learning models can take a molecule's structure (e.g., as a SMILES string) and predict properties like its LogD value or biological activity. ulster.ac.ukresearchgate.net

Reactivity Prediction: ML has been used to create highly accurate models for predicting reaction outcomes, such as yield or selectivity. rsc.org These data-driven approaches can uncover complex structure-reactivity relationships that are not immediately obvious from first principles.

Reaction Pathway Prediction: Some ML models can predict the products of metabolic reactions or even suggest synthetic pathways. mdpi.comnih.gov For example, transformer-based models, pre-trained on large reaction datasets, can predict the likely metabolites of a given input molecule. mdpi.com

These in silico tools significantly accelerate the design and discovery process in chemistry by allowing for high-throughput screening of virtual compounds, a task that would be computationally prohibitive using traditional DFT methods alone. research.googleulster.ac.uk

Advanced Analytical Methodologies for Complex Characterization

Chiral Separation Techniques for Enantiomeric Purity Determination (e.g., Chiral GC, Chiral HPLC)

The presence of a stereocenter at the second carbon position means that 2-ethyl-4-phenylbutanoic acid exists as a pair of enantiomers, (R)-2-ethyl-4-phenylbutanoic acid and (S)-2-ethyl-4-phenylbutanoic acid. Chiral separation techniques are essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective analysis of chiral carboxylic acids. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For an acidic compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The analysis typically involves optimizing the mobile phase, which often consists of a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol), with a small amount of a strong acid additive (like trifluoroacetic acid) to suppress the ionization of the carboxyl group and improve peak shape.

Chiral Gas Chromatography (GC) can also be employed, though it usually requires derivatization of the carboxylic acid to a more volatile ester form (e.g., a methyl or ethyl ester). The resulting chiral esters are then separated on a GC column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

A typical, though hypothetical, chiral HPLC method for determining the enantiomeric purity of this compound is outlined below.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Value/Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® AD-H) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers with distinct retention times. |

High-Resolution Spectroscopic Analysis for Structural Verification

High-resolution spectroscopic methods are indispensable for confirming the molecular structure and elemental composition of this compound.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the phenyl ring, the methine proton at the chiral center, and the various methylene (B1212753) and methyl protons of the ethyl and butyl chains. The splitting patterns (multiplicity) of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid (typically around 180 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the chain.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental formula. The calculated monoisotopic mass of this compound (C₁₂H₁₆O₂) is 192.115029749 Da. nih.gov An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm).

Furthermore, advanced techniques like ion mobility-mass spectrometry can provide information on the molecule's size and shape in the gas phase. The predicted collision cross section (CCS) is a measure of this shape.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 193.12232 | 144.3 |

| [M+Na]⁺ | 215.10426 | 149.7 |

| [M-H]⁻ | 191.10776 | 146.1 |

| [M+NH₄]⁺ | 210.14886 | 162.9 |

| [M+K]⁺ | 231.07820 | 147.6 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy and Spectroscopic Data Interpretation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectra would be dominated by features of the carboxylic acid and the phenyl group.

The interpretation of the spectra would focus on identifying key absorption bands:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

A strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.

Aromatic C-H stretching bands just above 3000 cm⁻¹.

Aliphatic C-H stretching bands just below 3000 cm⁻¹.

Aromatic C=C ring stretching bands in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can unambiguously establish the relative and absolute stereochemistry of a chiral compound.

To perform this analysis on this compound, a high-quality single crystal of one of its pure enantiomers would be required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

While no publicly available crystal structure for this compound exists, a successful analysis would yield crucial information, including:

Unambiguous confirmation of the molecular structure.

Determination of the absolute configuration ((R) or (S)) of the enantiomer, typically by using anomalous dispersion effects.

Precise bond lengths, bond angles, and torsion angles within the molecule.

Information on intermolecular interactions , such as hydrogen bonding patterns of the carboxylic acid groups and crystal packing arrangements in the solid state.

Future Research Directions and Interdisciplinary Prospects

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry, which aim to minimize waste and the use of hazardous substances, are paramount for the future of chemical manufacturing. ucsb.edu Traditional synthetic routes for related compounds, such as the Clemmensen reduction used to prepare γ-phenylbutyric acid, often involve harsh reagents like amalgamated zinc and large quantities of acid in organic solvents like toluene. orgsyn.org Another example is the synthesis of 4-phenylbutyric acid via a Friedel-Crafts reaction, which can use catalysts like aluminum chloride. google.com These methods present significant environmental and safety challenges.

Future research will focus on developing more benign and sustainable synthetic strategies for 2-ethyl-4-phenylbutanoic acid. Key areas of innovation include:

Biocatalysis: Utilizing enzymes to perform specific chemical transformations under mild, aqueous conditions, offering high selectivity and reducing the need for protecting groups.

Renewable Feedstocks and Solvents: Moving away from petroleum-based starting materials and organic solvents towards renewable resources and water-based reaction media. ucsb.edu The use of water as a reaction medium, for instance, has profound benefits for worker safety and reduces the cost and energy associated with managing hazardous waste. ucsb.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as the stereospecific preparation of related ester intermediates from nitriles. google.com

A comparative overview of traditional versus potential green synthetic approaches highlights the direction of future research.

| Feature | Traditional Synthesis (e.g., Clemmensen Reduction) | Green Chemistry Approach |

| Catalyst | Stoichiometric heavy metals (e.g., Zn(Hg)) orgsyn.org | Biocatalytic (Enzymes) or recyclable catalysts |

| Solvent | Organic solvents (e.g., Toluene) orgsyn.org | Water or recyclable/biodegradable solvents ucsb.edu |

| Reagents | Strong acids (e.g., HCl) orgsyn.org | Milder reagents, ambient conditions |

| Waste | Significant hazardous waste, heavy metal contamination | Minimal and biodegradable waste |

| Energy Use | Vigorous heating often required orgsyn.org | Lower energy input, often at room temperature |

Integration with Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, control, efficiency, and scalability. mdpi.comnih.gov The synthesis of active pharmaceutical ingredients (APIs) is a key area where this technology is being applied. mdpi.comnih.gov

Adapting such a methodology for this compound could involve:

Modular Reactor Design: Each step of the synthesis (e.g., alkylation, oxidation) would be performed in a dedicated module, allowing for independent optimization.

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with highly reactive intermediates or exothermic reactions.

Process Automation: Full automation can lead to improved consistency, higher throughput, and reduced labor costs, which is a significant improvement in synthetic efficiency. mdpi.com

| Parameter | Example: Continuous Flow Synthesis of Ibuprofen mdpi.com |

| Starting Materials | Isobutylbenzene, Propionic acid |

| Key Steps | Friedel–Craft acylation, Rearrangement, Oxidation |

| Reaction Time | ~3 minutes for the entire sequence |

| Overall Yield | 83% |

| Reactor Type | Coils of perfluoroalkoxylkane (PFA) tubing |

The integration of flow chemistry represents a paradigm shift from traditional batch manufacturing, promising a more efficient and controlled production of phenylbutanoic acid derivatives.

Chemoinformatics and Data-Driven Discovery in Phenylbutanoic Acid Chemistry

Chemoinformatics applies computational and informational techniques to solve chemical problems, particularly in drug discovery. nih.gov This discipline leverages vast datasets of chemical structures and biological activities to predict properties, identify new drug candidates, and optimize molecular structures. nih.gov The assembly of large, curated consensus datasets from various public repositories is a crucial enabler for these data-driven applications. mdpi.com

For the class of phenylbutanoic acids, chemoinformatics offers several promising research directions:

Virtual Screening: Using computer models to screen large virtual libraries of phenylbutanoic acid derivatives against biological targets to identify potential hits before undertaking expensive and time-consuming laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of phenylbutanoic acid derivatives with their biological activity. These models can guide the design of more potent and selective compounds.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process. nih.gov

Materials Discovery: Employing data-driven algorithms to search for novel materials with desired properties, as has been successfully demonstrated in the discovery of new zeolitic imidazolate frameworks. chemrxiv.org

| Database Resource | Relevance to Chemoinformatics |

| PubChem | A massive public repository of chemical substances and their activities, providing foundational data for any data-mining effort. mdpi.comnih.gov |

| ChEMBL | A database of bioactive drug-like small molecules, containing curated information on compound-target interactions. mdpi.com |

| BindingDB | Focuses on binding affinities of proteins with small, drug-like molecules. mdpi.com |

| IUPHAR/BPS | Provides expert-curated data on pharmacological targets. mdpi.com |

By harnessing these computational tools, researchers can navigate the vast chemical space of phenylbutanoic acid chemistry more efficiently, accelerating the discovery of new compounds with tailored properties.

Development of Functional Materials and Probes

The unique chemical structure of this compound, featuring a carboxylic acid group, an ethyl branch, and a phenyl ring, makes it a versatile scaffold for the development of advanced functional materials and chemical probes.

Functional Materials: The carboxylic acid moiety (–COOH) is a key functional group that can be readily modified. It can be used to:

Anchor to Polymers: Covalently attach the molecule to a polymer backbone, potentially imparting specific properties such as hydrophobicity or altered mechanical strength.

Surface Modification: Graft the molecule onto the surface of materials like silica (B1680970) or gold nanoparticles to create functionalized surfaces with tailored wettability or biocompatibility.

Liquid Crystals: The rigid phenyl group combined with the flexible alkyl chain is a structural motif found in some liquid crystalline materials. Derivatives could be explored for applications in displays and sensors.

Chemical Probes: Chemical probes are small molecules used to study biological processes. The this compound scaffold can be systematically modified to create such tools:

Fluorescent Labeling: The phenyl ring can be functionalized with fluorophores to create probes for fluorescence microscopy, allowing for the visualization of biological targets.

Affinity-Based Probes: By attaching a reactive group (a "warhead") and a reporter tag, the molecule could be converted into a probe to identify and study specific protein binding partners in a cellular context.

Scaffold for Fragment-Based Discovery: The core structure itself can serve as a starting fragment in fragment-based drug discovery, where small, simple molecules are screened and then grown or combined to create more potent lead compounds.

| Potential Application | Key Structural Feature | Required Modification |

| Functional Polymer | Carboxylic Acid | Polymerization or grafting reaction |

| Surface Modifier | Carboxylic Acid | Reaction with surface hydroxyl or amine groups |

| Fluorescent Probe | Phenyl Ring | Attachment of a fluorescent dye (e.g., Dansyl, BODIPY) |

| Affinity Probe | Entire Scaffold | Addition of a photoreactive group and a clickable handle (e.g., alkyne) |